molecular formula C8H12O B14816917 Cycloocta-3,5-dien-1-ol

Cycloocta-3,5-dien-1-ol

Cat. No.: B14816917
M. Wt: 124.18 g/mol
InChI Key: SKIAGJWDPJOZMZ-CCAGOZQPSA-N
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Description

Cycloocta-3,5-dien-1-ol is an organic compound with the molecular formula C8H12O. It is a cyclic alcohol with a structure that includes a cyclooctane ring with two double bonds at positions 3 and 5, and a hydroxyl group at position 1. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloocta-3,5-dien-1-ol can be synthesized starting from cycloocta-1,3-diene. One efficient method involves the oxidation of cycloocta-1,3-diene using selenium dioxide (SeO2) in the presence of oxygen (O2). The reaction is carried out in refluxing acetic anhydride, which yields homoallylic and allylic acetates. These acetates can then be reduced using lithium aluminum hydride (LAH) to obtain this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Cycloocta-3,5-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cycloocta-3,5-dien-1-one.

    Reduction: Reduction of the compound can yield cyclooctanol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Selenium dioxide (SeO2) and oxygen (O2) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LAH) is used for reduction reactions.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products

    Oxidation: Cycloocta-3,5-dien-1-one.

    Reduction: Cyclooctanol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Cycloocta-3,5-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cycloocta-3,5-dien-1-ol involves its reactivity with various reagents. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. The double bonds in the cyclooctane ring can undergo addition reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cycloocta-1,3-diene: A precursor in the synthesis of cycloocta-3,5-dien-1-ol.

    Cyclooctanol: A reduced form of this compound.

    Cycloocta-3,5-dien-1-one: An oxidized form of this compound.

Uniqueness

This compound is unique due to its combination of a cyclooctane ring with conjugated double bonds and a hydroxyl group. This structure imparts specific reactivity patterns that are valuable in synthetic organic chemistry .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(3Z,5Z)-cycloocta-3,5-dien-1-ol

InChI

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-4,8-9H,5-7H2/b3-1-,4-2-

InChI Key

SKIAGJWDPJOZMZ-CCAGOZQPSA-N

Isomeric SMILES

C\1CC(C/C=C\C=C1)O

Canonical SMILES

C1CC(CC=CC=C1)O

Origin of Product

United States

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